3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4OS2 and its molecular weight is 479.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds focuses on synthesis methodologies and their chemical properties. Studies like those by Havrylyuk et al. (2010) and others have explored the synthesis and anticancer activity of 4-thiazolidinones containing benzothiazole moieties, demonstrating significant activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). This suggests potential for the study compound in medicinal chemistry, particularly in drug design and development for cancer therapy.
Antimicrobial and Antioxidant Activities
Compounds with benzothiazole and triazole rings have been investigated for their antimicrobial and antioxidant activities. For instance, Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing promising anti-tumor agents against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Additionally, derivatives evaluated by Turan-Zitouni et al. (2004) for antimicrobial activity highlight the compound's potential in developing new antimicrobial agents (Turan-Zitouni, Demirayak, Ozdemir, Kaplancikli, & Yildiz, 2004).
Environmental Applications
Benzotriazole and triazole derivatives, akin to the study compound, are also noted for their environmental applications, particularly as corrosion inhibitors in industrial settings. Research by Yadav, Sharma, and Kumar (2015) on thiazole derivatives as corrosion inhibitors for steel in hydrochloric acid solution indicates the broader applicability of these compounds in protecting industrial materials from corrosion (Yadav, Sharma, & Kumar, 2015).
Properties
IUPAC Name |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS2/c1-16-6-2-3-7-19(16)29-22(14-28-20-8-4-5-9-21(20)32-24(28)30)26-27-23(29)31-15-17-10-12-18(25)13-11-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHRLEFGXSVFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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